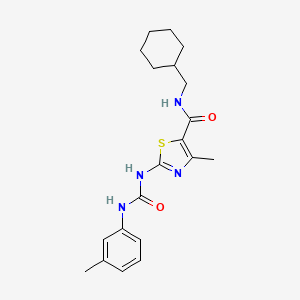

![molecular formula C13H16N2O5 B2413078 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine CAS No. 634174-11-1](/img/structure/B2413078.png)

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, also known as MNA-715 or MNA, is a chemical compound with potential applications in scientific research. It is a morpholine derivative that has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In

Wissenschaftliche Forschungsanwendungen

Cancer Research

- Apoptosis Induction in Lung Cancer Cells : Morpholine derivatives, including those similar to 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, have shown efficacy in inducing apoptosis and elevating the levels of P53 and Fas proteins in A549 lung cancer cells, suggesting potential as anti-cancer agents (He et al., 2007).

Biochemical Applications

- Zinc(II) Complexes Catalysis : Schiff-base ligands derived from morpholine have been used to create zinc(II) complexes that catalyze the hydrolytic cleavage of phosphoester bonds and demonstrate DNA cleavage activities, indicating potential applications in bio-relevant catalysis (Chakraborty et al., 2014).

Chemical Synthesis

- Regio- and Stereoselective Addition in Organic Synthesis : Morpholine derivatives have been employed in regio- and stereoselective additions to various substrates, facilitating the synthesis of complex organic compounds (Korotaev et al., 2015).

- Oxidation Reactions : Research has explored the oxidation of enamines, including morpholine derivatives, with metal oxidants, offering insights into reaction mechanisms and potential synthetic applications (Corbani et al., 1973).

Biological Activity

- Antimicrobial and Antineoplastic Properties : Novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cells, showing significant potential in medical research (Al‐Ghorbani et al., 2017).

Medicinal Chemistry

- Morpholine-Based Metal Complexes in Pharmacology : Biosensitive and biologically active morpholine-based metal complexes have been studied for their interactions with DNA/BSA, cytotoxicity, radical scavenging, and antimicrobial activities, indicating their potential pharmacological implications (Sakthikumar et al., 2019).

Reaction Mechanism Studies

- Spectroscopic and Kinetic Analysis : Studies have provided spectroscopic and kinetic evidence for intermediates in reactions involving morpholine, contributing to a better understanding of reaction mechanisms in organic chemistry (Bernasconi et al., 2007).

Eigenschaften

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-10-8-11(2-3-12(10)15(17)18)20-9-13(16)14-4-6-19-7-5-14/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAARDLPEIQPJSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794830 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2413002.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2413008.png)

![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)